Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate
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Overview
Description
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is a synthetic azo dye. It is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics. The compound is characterized by its complex molecular structure, which includes multiple sulfonate groups that enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the desired azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Produces sulfonated aromatic compounds.
Reduction: Yields aromatic amines.
Substitution: Results in the formation of various substituted aromatic compounds.
Scientific Research Applications
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The sulfonate groups enhance its solubility, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 7-hydroxy-8-[(4-sulfonatophenyl)azo]naphthalene-1,3-disulfonate
- Trisodium 7-hydroxy-8-[(4-sulfonatophenyl)azo]naphthalene-1,3-disulfonate
Uniqueness
Trisodium 7-hydroxy-8-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate stands out due to its high solubility in water and its stability under various conditions. These properties make it particularly useful in applications where consistent performance is required .
Properties
CAS No. |
7401-69-6 |
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Molecular Formula |
C22H16N4O10S3 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
7-hydroxy-8-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C22H16N4O10S3/c27-19-10-1-13-11-18(38(31,32)33)12-20(39(34,35)36)21(13)22(19)26-25-15-4-2-14(3-5-15)23-24-16-6-8-17(9-7-16)37(28,29)30/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
MKOJHJCFYCSSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
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